Potassium;hydron;difluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

F2HK |

|---|---|

Molecular Weight |

78.1031 g/mol |

IUPAC Name |

potassium;hydron;difluoride |

InChI |

InChI=1S/2FH.K/h2*1H;/q;;+1/p-1 |

InChI Key |

VBKNTGMWIPUCRF-UHFFFAOYSA-M |

Canonical SMILES |

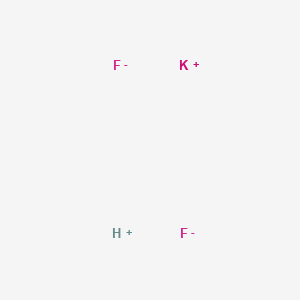

[H+].[F-].[F-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Potassium Hydrogen Difluoride (KHF₂): A Technical Guide to Synthesis and Characterization

Introduction: Potassium hydrogen difluoride, also known as potassium bifluoride, is an inorganic compound with the formula KHF₂. It is a colorless, crystalline salt that plays a significant role in various chemical and industrial processes. Composed of the potassium cation (K⁺) and the bifluoride anion ([HF₂]⁻), this compound is a crucial precursor in the production of elemental fluorine, a powerful fluorinating agent in organic synthesis, and an etchant in the glass industry.[1][2][3] This guide provides an in-depth overview of the synthesis, characterization, and key properties of potassium hydrogen difluoride, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Potassium Hydrogen Difluoride

The primary industrial and laboratory synthesis of potassium hydrogen difluoride involves the reaction of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), with hydrofluoric acid (HF).[1][2] The reaction is an acid-base neutralization that is highly exothermic.

1.1. Chemical Reactions

The synthesis can be represented by the following chemical equations:

-

Using Potassium Hydroxide: 2 HF + KOH → KHF₂ + H₂O[1]

-

Using Potassium Carbonate: 4 HF + K₂CO₃ → 2 KHF₂ + H₂O + CO₂

The reaction with potassium hydroxide is often preferred for its simplicity and the absence of a gaseous byproduct other than potential water vapor.

1.2. Experimental Protocol: Laboratory Synthesis from KOH and HF

This protocol describes a standard laboratory procedure for synthesizing KHF₂.

Safety Precautions:

-

Extreme Hazard: Hydrofluoric acid is highly corrosive, toxic, and can cause severe, painful burns that may not be immediately apparent. All work must be conducted in a certified fume hood.

-

Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical splash goggles, a face shield, and specialized HF-resistant gloves (e.g., nitrile over neoprene). A calcium gluconate gel should be readily available as a first aid measure for HF exposure.

-

Materials: All apparatus must be made of HF-resistant materials, such as polyethylene, polypropylene, or Teflon®. Glassware should be strictly avoided as HF will etch it.[4]

Reagents and Materials:

-

Potassium hydroxide (KOH) pellets

-

48% Hydrofluoric acid (HF) solution

-

Deionized water

-

Polyethylene or Teflon® beaker and stirring rod

-

Ice bath

-

Buchner funnel with a polyethylene filter plate

-

Vacuum flask

Procedure:

-

Preparation of KOH Solution: In a polyethylene beaker, dissolve a specific molar amount of potassium hydroxide in a minimal amount of deionized water. The dissolution is exothermic; therefore, the beaker should be cooled in an ice bath.

-

Addition of HF: While continuously stirring the cooled KOH solution, slowly add a stoichiometric amount (2 molar equivalents) of 48% hydrofluoric acid. The addition should be dropwise to control the exothermic reaction.

-

Crystallization: Continue cooling the solution in the ice bath with gentle stirring. As the solution cools, white crystals of potassium hydrogen difluoride will precipitate.

-

Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel and a polyethylene filter plate. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Drying: Dry the resulting KHF₂ crystals in a desiccator or a vacuum oven at a low temperature to remove residual water.

Characterization of Potassium Hydrogen Difluoride

The synthesized potassium hydrogen difluoride can be characterized using various analytical techniques to confirm its identity and purity.

2.1. Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the characteristic bonds within the bifluoride ([HF₂]⁻) ion. The linear and symmetric F-H-F structure gives rise to distinct vibrational modes.[5][6]

-

Asymmetric Stretch (ν₃): This mode involves the hydrogen atom moving towards one fluorine atom and away from the other. It is IR active and typically appears as a broad, strong absorption in the range of 1450-1550 cm⁻¹.[5]

-

Symmetric Stretch (ν₁): In this mode, the fluorine atoms move symmetrically towards and away from the stationary central hydrogen atom. This mode is Raman active and appears as a sharp peak around 630 cm⁻¹.[5][6]

-

Bending (ν₂): This mode involves the bending of the F-H-F bond angle. It is IR active and observed as a strong absorption around 1200-1250 cm⁻¹.

2.2. X-Ray Diffraction (XRD)

X-ray diffraction is used to determine the crystal structure and phase purity of the synthesized KHF₂. The compound is known to have a monoclinic crystal structure at standard conditions.[1] The XRD pattern will show a unique set of diffraction peaks at specific 2θ angles, which can be compared to standard reference patterns from crystallographic databases.

2.3. Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of KHF₂.

-

Decomposition: When heated, potassium hydrogen difluoride decomposes to form potassium fluoride (KF) and hydrogen fluoride gas.[1] KHF₂ (s) → KF (s) + HF (g)

-

Decomposition Temperature: The decomposition begins near its melting point and proceeds in a single step.[7] The process typically starts around 240 °C and can continue up to 400-500 °C depending on the heating rate and atmosphere.[1][7]

Data Presentation: Properties and Characterization

The quantitative data for potassium hydrogen difluoride are summarized in the tables below.

Table 1: Physical and Chemical Properties of KHF₂

| Property | Value | Reference |

| Molar Mass | 78.103 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Density | 2.37 g/cm³ | [1] |

| Melting Point | 238.7 °C (decomposes) | [1] |

| Solubility in Water | 39.2 g/100 mL at 20 °C | [1] |

| Crystal Structure | Monoclinic | [1] |

Table 2: Spectroscopic Data for the Bifluoride Ion ([HF₂]⁻) in KHF₂

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Reference |

| Symmetric Stretch (ν₁) | Raman | ~630 | [5][6] |

| Bending (ν₂) | Infrared | ~1200 - 1250 | [5] |

| Asymmetric Stretch (ν₃) | Infrared | ~1450 - 1550 | [5] |

Table 3: Thermal Analysis Data for KHF₂

| Parameter | Value | Reference |

| Decomposition Onset | ~240 °C | [1][7] |

| Decomposition Products | KF, HF | [1] |

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for potassium hydrogen difluoride.

Caption: Synthesis workflow for Potassium Hydrogen Difluoride.

Caption: Logical workflow for the characterization of KHF₂.

References

- 1. Potassium bifluoride - Wikipedia [en.wikipedia.org]

- 2. Potassium Hydrogen Fluoride as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 3. Potassium hydrogen fluoride | 7789-29-9 [chemicalbook.com]

- 4. Potassium bifluoride | KHF2 | CID 11829350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Bifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bifluoride (KHF₂), also known as potassium hydrogen difluoride, is an inorganic salt with significant applications across various scientific and industrial fields. Comprising a potassium cation (K⁺) and a bifluoride anion (HF₂⁻), its unique properties make it a key reagent in chemical synthesis, materials science, and particularly as a precursor in the production of elemental fluorine. This guide provides a comprehensive overview of the core physical and chemical properties of potassium bifluoride, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary reactive behaviors. All quantitative data are summarized in tables for clarity, and key processes are visualized using workflow diagrams.

Physical Properties

Potassium bifluoride is a colorless, crystalline solid with a slightly acidic odor.[1] It is hygroscopic and will absorb moisture from the air, which can lead to the release of hydrogen fluoride gas.[2] Its key physical properties are summarized in the tables below.

Table 1: General Physical Properties of Potassium Bifluoride

| Property | Value | Reference(s) |

| Chemical Formula | KHF₂ | [3] |

| Molar Mass | 78.103 g/mol | [3] |

| Appearance | Colorless to white crystalline solid | [4][5] |

| Odor | Slightly acidic | [3] |

| Density | 2.37 g/cm³ at 25 °C | [5] |

| Crystal Structure | Tetragonal or cubic | [2] |

Table 2: Thermal Properties of Potassium Bifluoride

| Property | Value | Reference(s) |

| Melting Point | 238.7 °C (511.8 K) | [3] |

| Boiling Point | Decomposes before boiling | |

| Thermal Decomposition | Decomposes above 400 °C | [3] |

Table 3: Solubility of Potassium Bifluoride in Water

| Temperature (°C) | Solubility (g / 100 mL) | Reference(s) |

| 0 | 24.5 | [3] |

| 10 | 30.1 | [3] |

| 20 | 39.2 | [3][5] |

| 80 | 114.0 | [3] |

Potassium bifluoride is also soluble in ethanol but insoluble in absolute ethanol.[2][3]

Chemical Properties and Reactivity

The chemical behavior of potassium bifluoride is largely dictated by the bifluoride (HF₂⁻) anion. In solution, it establishes an equilibrium that imparts acidic properties and serves as a source of fluoride ions and hydrofluoric acid.

-

Acidity : Aqueous solutions of potassium bifluoride are acidic due to the hydrolysis of the bifluoride ion, which releases hydrofluoric acid (HF).[2]

-

Reaction with Acids : Treatment of potassium bifluoride with a strong acid will generate hydrogen fluoride, a highly corrosive and toxic gas.

-

KHF₂ + H⁺ → K⁺ + 2HF

-

-

Thermal Decomposition : Upon heating to temperatures above 400 °C, potassium bifluoride decomposes to yield potassium fluoride (KF) and hydrogen fluoride (HF) gas.[3]

-

KHF₂ (s) → KF (s) + HF (g)

-

-

Electrolysis : The electrolysis of molten potassium bifluoride (often with additional HF to form compositions like K·2HF or K·3HF to lower the melting point) is the primary industrial method for the production of elemental fluorine (F₂).[3] In this process, hydrogen gas is produced at the cathode and fluorine gas at the anode.

-

2KHF₂ (l) → 2KF (l) + H₂ (g) + F₂ (g)

-

-

Glass Etching : Potassium bifluoride is a widely used etchant for glass.[3] When in solution, the released hydrofluoric acid reacts with the silicon dioxide (SiO₂) in glass to form gaseous silicon tetrafluoride (SiF₄), resulting in a frosted or etched surface.[4]

-

SiO₂ (s) + 4HF (aq) → SiF₄ (g) + 2H₂O (l)

-

Experimental Protocols

Synthesis of Potassium Bifluoride

The synthesis of potassium bifluoride is typically achieved through the neutralization reaction between potassium hydroxide (or potassium carbonate) and hydrofluoric acid.[3][5]

Objective: To synthesize potassium bifluoride from potassium hydroxide and hydrofluoric acid.

Materials:

-

Potassium hydroxide (KOH)

-

Hydrofluoric acid (HF), 40% aqueous solution

-

Distilled water

-

Ethanol (for washing)

-

Polytetrafluoroethylene (PTFE) or other HF-resistant beakers

-

Magnetic stirrer and stir bar

-

pH indicator strips or calibrated pH meter with an HF-resistant probe

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Preparation of KOH Solution: In a PTFE beaker, carefully dissolve a pre-weighed amount of potassium hydroxide in distilled water to create a concentrated solution. The dissolution is exothermic; use an ice bath to control the temperature.

-

Neutralization: While stirring the KOH solution, slowly add a stoichiometric amount of 40% hydrofluoric acid. The reaction is highly exothermic. Maintain the temperature below 30-40 °C using an ice bath. The reaction is: KOH + 2HF → KHF₂ + H₂O.[3]

-

pH Adjustment: After the initial neutralization, continue to add hydrofluoric acid dropwise until the pH of the solution is between 2 and 3.[2] This ensures the formation of the bifluoride salt rather than potassium fluoride.

-

Crystallization: Cool the resulting solution in an ice bath to induce crystallization of potassium bifluoride.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.[5] Dry the product in a vacuum desiccator or a drying oven at a low temperature (e.g., 60-80 °C) to obtain the final product.[6]

Safety Precautions: Hydrofluoric acid is extremely toxic and corrosive. It can cause severe burns that may not be immediately painful. All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. An operational calcium gluconate gel station for treating HF burns is mandatory.

Purity Analysis by Titration

The purity of the synthesized potassium bifluoride can be determined by acid-base titration to quantify the bifluoride content.

Objective: To determine the purity of a potassium bifluoride sample.

Materials:

-

Potassium bifluoride sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Distilled water

-

Erlenmeyer flasks

-

Burette, stand, and clamp

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.2-0.3 g of the potassium bifluoride sample and record the mass.

-

Dissolve the sample in approximately 50 mL of distilled water in an Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized NaOH solution until the first permanent pink color appears.

-

Record the volume of NaOH solution used.

-

The reaction at the endpoint is: HF₂⁻ + OH⁻ → 2F⁻ + H₂O.

-

Calculate the purity of the potassium bifluoride using the following formula:

-

Purity (%) = [(Volume of NaOH used in L) × (Molarity of NaOH) × (Molar Mass of KHF₂)] / (Mass of sample in g) × 100

-

Spectroscopic Analysis

Objective: To obtain the infrared spectrum of solid potassium bifluoride.

Method: The KBr pellet method is standard for acquiring the IR spectrum of solid samples.[7]

Procedure:

-

Sample Preparation: Dry spectroscopy-grade potassium bromide (KBr) powder in an oven at ~110 °C for 2-3 hours to remove moisture.[8]

-

Mixing: In an agate mortar, thoroughly grind 1-2 mg of the potassium bifluoride sample with 100-200 mg of the dried KBr powder.[7] The final concentration of the sample in KBr should be between 0.2% and 1%.[1]

-

Pellet Formation: Transfer the finely ground mixture to a pellet die. Place the die in a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[4][9]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet should be collected first.[7]

Objective: To obtain the Raman spectrum of crystalline potassium bifluoride.

Procedure:

-

Sample Preparation: A small amount of the crystalline potassium bifluoride powder is placed on a clean microscope slide or in a capillary tube.

-

Instrument Setup: A typical setup involves a laser source (e.g., 532 nm or 785 nm), focusing optics, a sample stage, and a spectrometer with a CCD detector.

-

Acquisition: The laser is focused on the sample. The scattered light is collected and directed to the spectrometer. The Raman spectrum, which shows the frequency shift of the scattered light relative to the laser frequency, is recorded. The sharp bands in the spectrum are characteristic of the vibrational modes of the crystalline solid.[10]

Objective: To characterize the bifluoride ion using ¹⁹F NMR.

Procedure:

-

Sample Preparation: Dissolve a small amount of potassium bifluoride in a suitable solvent. Deuterated water (D₂O) can be used, though rapid exchange with the solvent may affect the spectrum. Anhydrous organic solvents may also be employed if solubility permits.

-

Reference Standard: An external or internal reference standard containing fluorine, such as trifluoroacetic acid (TFA) or fluorotrichloromethane (CFCl₃), should be used.[11]

-

Acquisition: The sample is placed in the NMR spectrometer. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR experiments.[11] A standard one-pulse ¹⁹F NMR experiment is typically sufficient.

Key Process Visualizations

The following diagrams illustrate key logical and experimental workflows involving potassium bifluoride.

Caption: Workflow for the laboratory synthesis of potassium bifluoride.

Caption: Logical diagram of the glass etching process using KHF₂.

Caption: Simplified workflow of electrolytic fluorine gas production.

Relevance in Drug Development and Research

While potassium bifluoride itself is not typically used as a therapeutic agent due to its toxicity and corrosiveness, it serves as a crucial reagent in the synthesis of fluorinated organic compounds. The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance properties such as:

-

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at specific sites, increasing the drug's half-life.

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

-

Lipophilicity and Bioavailability: Selective fluorination can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes and its overall bioavailability.

Therefore, as a source of fluoride ions or as a precursor to other fluorinating agents, potassium bifluoride is an important compound for researchers and professionals involved in the synthesis and development of novel fluorinated pharmaceuticals.[12]

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Method for preparing potassium fluoride from crude potassium bifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Potassium bifluoride - Wikipedia [en.wikipedia.org]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. chemkraft.ir [chemkraft.ir]

- 6. CN108793198B - Preparation method and preparation system of potassium bifluoride - Google Patents [patents.google.com]

- 7. shimadzu.com [shimadzu.com]

- 8. azom.com [azom.com]

- 9. youtube.com [youtube.com]

- 10. ijcrt.org [ijcrt.org]

- 11. biophysics.org [biophysics.org]

- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Potassium Bifluoride (KHF2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of potassium bifluoride (KHF2), a compound of significant interest due to its strong hydrogen bonding. This document details the crystallographic parameters of its primary tetragonal phase and its high-temperature cubic phase, outlines the seminal experimental protocols used for their determination, and visualizes the key structural and procedural elements.

Crystallographic Data

The crystal structure of potassium bifluoride has been primarily elucidated through single-crystal X-ray and neutron diffraction studies. At ambient conditions, KHF2 adopts a tetragonal crystal system, which undergoes a polymorphic transition to a cubic phase at elevated temperatures.

Tetragonal Phase (Room Temperature)

The foundational work on the tetragonal structure of KHF2 was conducted by Bozorth in 1923 using single-crystal X-ray diffraction.[1] Subsequent neutron diffraction studies, notably by Peterson and Levy in 1952 and refined by Ibers in 1964, provided a more precise location of the hydrogen atom.[2][3]

Table 1: Crystallographic Data for Tetragonal KHF2

| Parameter | Value | Source |

| Crystal System | Tetragonal | Bozorth, 1923 |

| Space Group | I4/mcm (No. 140) | Bozorth, 1923 |

| Lattice Parameters | a = 5.67 Å, c = 6.81 Å | Bozorth, 1923 |

| Formula Units (Z) | 4 | Bozorth, 1923 |

| F-F Distance | 2.26 Å | Bozorth, 1923 |

Table 2: Atomic Coordinates for Tetragonal KHF2 (Space Group I4/mcm)

| Atom | Wyckoff Position | Fractional Coordinates (x, y, z) |

| K | 4(a) | (0, 0, 1/4) |

| H | 4(d) | (0, 1/2, 0) |

| F | 8(h) | (x, x+1/2, 0) with x ≈ 0.15 |

High-Temperature Cubic Phase

Above 196°C, KHF2 undergoes a phase transition to a cubic crystal structure.[1]

Table 3: Crystallographic Data for Cubic KHF2

| Parameter | Value | Source |

| Crystal System | Cubic | C. D. West, 1934 (cited in Bozorth, 1923) |

| Space Group | Fm3m (No. 225) | C. D. West, 1934 (cited in Bozorth, 1923) |

| Lattice Parameter | a = 6.435 Å | C. D. West, 1934 (cited in Bozorth, 1923) |

| Formula Units (Z) | 4 | C. D. West, 1934 (cited in Bozorth, 1923) |

Table 4: Atomic Coordinates for Cubic KHF2 (Space Group Fm3m)

| Atom | Wyckoff Position | Fractional Coordinates (x, y, z) |

| K | 4(a) | (0, 0, 0) |

| H | 4(b) | (1/2, 1/2, 1/2) |

| F | 8(c) | (1/4, 1/4, 1/4) |

Experimental Protocols

The determination of the crystal structure of KHF2 has relied on two primary diffraction techniques:

Single-Crystal X-ray Diffraction (Bozorth, 1923)

This pioneering study laid the groundwork for understanding the atomic arrangement in KHF2.

-

Crystal Preparation: Single crystals of KHF2 were used for the analysis.

-

Instrumentation: A photographic X-ray diffraction method was employed. The X-ray source was a Molybdenum target. The characteristic wavelength of Molybdenum K-alpha radiation is approximately 0.71 Å.

-

Data Collection: Laue and spectral photographs were taken to determine the crystal system and unit cell dimensions.

-

Structure Solution and Refinement: The positions of the potassium and fluorine atoms were determined from the diffraction data. The position of the hydrogen atom could not be determined with this method.

Single-Crystal Neutron Diffraction (Peterson and Levy, 1952)

Neutron diffraction was crucial for accurately locating the hydrogen atom within the bifluoride ion, as hydrogen has a larger scattering cross-section for neutrons compared to X-rays.

-

Crystal Preparation: A single crystal of KHF2 was mounted for the experiment.

-

Instrumentation: The experiment was conducted at the Oak Ridge National Laboratory. A neutron diffractometer was used to measure the intensities of the diffracted neutron beams. The specific neutron wavelength used in the experiment is not detailed in the readily available literature.

-

Data Collection: The intensities of a large number of Bragg reflections were measured.

-

Structure Refinement: The collected data was used to refine the atomic positions, including that of the hydrogen atom. The results indicated that the hydrogen atom is located at the center of the F-F bond, forming a symmetric F-H-F ion.[2] A later refinement by Ibers (1964) confirmed the linear and symmetric nature of the bifluoride ion, with an F-H-F distance of 2.277 ± 0.006 Å.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a compound like KHF2 using diffraction methods.

Crystal Structure of Tetragonal KHF2

The following diagram depicts the arrangement of atoms in the unit cell of the tetragonal phase of KHF2.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Potassium Hydrogen Difluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of potassium hydrogen difluoride (KHF₂), also known as potassium bifluoride. This document outlines the fundamental chemical transformation, thermal properties, and appropriate methodologies for its characterization.

Introduction

Potassium hydrogen difluoride is an inorganic compound with the formula KHF₂. It is a colorless, crystalline solid that serves as a crucial intermediate in various chemical processes, most notably in the production of anhydrous hydrogen fluoride and as a precursor in the synthesis of other fluorine-containing compounds.[1] A thorough understanding of its thermal behavior is paramount for its safe handling, application in high-temperature synthesis, and for the optimization of processes in which it is utilized.

Thermal Decomposition Reaction

The thermal decomposition of potassium hydrogen difluoride is a straightforward process that yields potassium fluoride (KF) and hydrogen fluoride (HF) gas. The balanced chemical equation for this reaction is:

KHF₂ (s) → KF (s) + HF (g) [2][3]

This decomposition is a key industrial method for the production of high-purity, anhydrous hydrogen fluoride.[1]

Quantitative Thermal Analysis Data

| Thermal Event | Parameter | Value | Reference |

| Melting Point | Temperature (°C) | 238.7 | [2] |

| Decomposition | Onset Temperature (°C) | > 400 (for quantitative decomposition) | |

| Decomposition Products | - | Potassium Fluoride (KF), Hydrogen Fluoride (HF) | [2][3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the thermal analysis of potassium hydrogen difluoride using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These protocols are based on standard practices for the analysis of inorganic salts and should be adapted based on the specific instrumentation and safety protocols of the user's laboratory.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of potassium hydrogen difluoride as a function of temperature, confirming the decomposition temperature and stoichiometry.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground potassium hydrogen difluoride powder into a clean, tared TGA crucible (platinum or alumina crucibles are recommended due to the corrosive nature of the decomposition products).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent side reactions and to carry away the gaseous decomposition products.

-

Temperature Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

The onset temperature of the mass loss step corresponds to the beginning of the decomposition.

-

The total mass loss should be compared to the theoretical mass loss calculated from the stoichiometry of the decomposition reaction (KHF₂ → KF + HF). The molar mass of KHF₂ is 78.10 g/mol , and the molar mass of HF is 20.01 g/mol . The theoretical mass loss is approximately 25.6%.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy changes associated with the phase transition and decomposition of potassium hydrogen difluoride.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground potassium hydrogen difluoride into a hermetically sealed aluminum or platinum DSC pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the decomposition point (e.g., 450°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

An endothermic peak will be observed corresponding to the melting of KHF₂. The onset of this peak is taken as the melting point.

-

A subsequent, broader endothermic event will correspond to the decomposition of KHF₂. The area under this peak can be used to determine the enthalpy of decomposition.

-

Mandatory Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for conducting a thermal analysis of potassium hydrogen difluoride.

Caption: Logical workflow for the thermal analysis of potassium hydrogen difluoride.

Applicability of Signaling Pathways

The concept of "signaling pathways" is a biological paradigm used to describe the series of chemical reactions in a cell that lead to a specific cellular response. This concept is not applicable to the thermal decomposition of a simple inorganic compound like potassium hydrogen difluoride, which is governed by the principles of chemical kinetics and thermodynamics. The decomposition is a direct result of applying thermal energy to break chemical bonds, rather than a complex cascade of molecular interactions.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of potassium hydrogen difluoride. The decomposition reaction, key thermal parameters, and standardized experimental protocols for TGA and DSC analysis have been presented. While specific experimental data in the form of TGA/DSC curves for pure KHF₂ is not widely published, the information provided herein serves as a robust foundation for researchers, scientists, and drug development professionals working with this important fluorinating agent. Adherence to the outlined experimental methodologies will ensure the acquisition of reliable and reproducible data for the thermal characterization of potassium hydrogen difluoride.

References

Solubility of Potassium Binuoride (KHF2) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium bifluoride (KHF2) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and presenting detailed experimental protocols for determining the solubility of KHF2. This guide is intended to be a valuable resource for researchers and professionals working with KHF2 in non-aqueous systems.

Quantitative Solubility Data

The solubility of potassium bifluoride in organic solvents is not extensively documented in a quantitative manner. The available information is largely qualitative, with some sources providing approximate values. A summary of the findings is presented in Table 1.

| Organic Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Ethanol | C2H5OH | Soluble / Slightly Soluble / Insoluble | Not specified | Not specified | [1][2][3][4][5] |

| Anhydrous Ethanol | C2H5OH | Insoluble | Not specified | Not specified | [3] |

| Methanol | CH3OH | Sparingly soluble | < 0.01 g/100 mL | Not specified | [6] |

Note: The conflicting reports on the solubility of KHF2 in ethanol ("soluble," "slightly soluble," and "insoluble") highlight the need for precise experimental determination.[1][2][3][4][5] The solubility is likely dependent on the specific conditions, such as the water content of the ethanol.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of KHF2 in specific organic solvents, the following established experimental protocols are recommended.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution: An excess amount of KHF2 is added to the organic solvent of interest in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent the transfer of solid particles).

-

Quantification: The concentration of KHF2 in the sampled solution is determined using a suitable analytical technique, such as gravimetric analysis, ion chromatography, or titration.

-

Calculation: The solubility is then calculated and expressed in desired units (e.g., g/100 mL, mol/L).

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining the amount of a solute in a saturated solution.

Methodology:

-

Sample Collection: A precisely measured volume or weight of the saturated solution (obtained from the isothermal saturation method) is transferred to a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution at a controlled temperature. This can be done on a hot plate, in a drying oven, or under reduced pressure to avoid decomposition of the solute.

-

Drying to Constant Weight: The container with the solid residue is dried in an oven at an appropriate temperature until a constant weight is achieved. This ensures the complete removal of the solvent.

-

Weighing: The container with the dry KHF2 is cooled in a desiccator and then weighed accurately.

-

Calculation: The mass of the dissolved KHF2 is determined by subtracting the initial weight of the empty container from the final weight. The solubility can then be calculated based on the initial volume or weight of the solution taken.

Spectroscopic Methods

For certain solvent systems, spectroscopic methods can be employed for rapid solubility determination, particularly for screening purposes.

Methodology:

-

Calibration Curve: A series of standard solutions of KHF2 in the organic solvent of interest with known concentrations are prepared. The absorbance of these standards is measured at a specific wavelength using a UV-Vis spectrophotometer to generate a calibration curve.

-

Sample Preparation: A saturated solution of KHF2 is prepared as described in the isothermal saturation method.

-

Dilution: A known volume of the saturated supernatant is carefully withdrawn and diluted with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same wavelength used for the calibration curve.

-

Concentration Determination: The concentration of KHF2 in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Factors Influencing Solubility of KHF2 in Organic Solvents

The solubility of an inorganic salt like potassium bifluoride in an organic solvent is a complex phenomenon governed by several interrelated factors. The following diagram illustrates the key determinants of solubility.

Caption: Factors influencing the solubility of KHF2 in organic solvents.

This guide provides a foundational understanding of the solubility of potassium bifluoride in organic solvents. For specific applications, it is highly recommended to determine the solubility experimentally using the detailed protocols provided.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Potassium Hydrogen Difluoride ( KHF2 ) Potassium Bifluoride [ CAS: 7789-29-9 ] - 500g - SYNTHETIKA [synthetikaeu.com]

- 5. Potassium hydrogen fluoride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Historical Preparation of Potassium Bifluoride by Edmond Frémy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the original method for synthesizing potassium bifluoride (KHF₂), as developed by the pioneering French chemist Edmond Frémy. His work, published in 1856, laid the foundation for the isolation of elemental fluorine and the subsequent development of fluorine chemistry, a field of immense importance in modern drug development and materials science. This document adheres to the historical context of his publication, presenting the experimental protocols and quantitative data as he described them.

Historical Context

In the mid-19th century, the true nature of fluorine was a subject of intense scientific inquiry. While hydrofluoric acid was known, the elemental form of fluorine remained elusive due to its extreme reactivity. Edmond Frémy's systematic investigation into fluorides was a critical step towards its eventual isolation. His work on the preparation of anhydrous hydrogen fluoride was particularly significant, and the synthesis of potassium bifluoride was a key part of this process.[1][2] Frémy's method provided a stable, solid source of hydrogen fluoride that could be more easily handled and purified than its gaseous or aqueous forms.

Experimental Protocols

Frémy's preparation of potassium bifluoride is detailed in his 1856 publication, "Recherches sur les fluorures" in the Annales de Chimie et de Physique. The protocol can be divided into two main stages: the preparation of a saturated potassium fluoride solution and the subsequent conversion to potassium bifluoride.

Stage 1: Preparation of a Saturated Potassium Fluoride Solution

The initial step of Frémy's process involved the reaction of potassium carbonate (K₂CO₃) with hydrofluoric acid (HF) to produce a neutral and saturated solution of potassium fluoride (KF).

-

Reactants:

-

Pure potassium carbonate

-

Hydrofluoric acid

-

-

Procedure:

-

A solution of potassium carbonate was carefully neutralized with hydrofluoric acid. Frémy emphasized the importance of achieving perfect neutralization to avoid the presence of excess acid or carbonate in the final product.

-

The neutralized solution of potassium fluoride was then concentrated by evaporation. The evaporation was carried out until the solution reached its saturation point, at which stage it was ready for the next step in the synthesis.

-

Stage 2: Conversion of Potassium Fluoride to Potassium Bifluoride

The saturated potassium fluoride solution was then treated with an excess of hydrofluoric acid to precipitate potassium bifluoride.

-

Reactants:

-

Saturated potassium fluoride solution

-

Hydrofluoric acid

-

-

Procedure:

-

To the saturated potassium fluoride solution, a significant excess of hydrofluoric acid was added.

-

Upon the addition of the excess acid, a white, crystalline precipitate of potassium bifluoride immediately formed.

-

The precipitated salt was then collected and dried. Frémy noted that the drying process should be conducted with care to avoid decomposition of the product.

-

Quantitative Data

While Frémy's 1856 paper is more descriptive in its experimental account, the stoichiometry of the reactions provides the quantitative basis for his work. The table below summarizes the chemical transformations and the molar relationships of the compounds involved.

| Reaction Stage | Reactants | Products | Molar Ratio (Reactant:Product) | Chemical Equation |

| 1. Neutralization | Potassium Carbonate, Hydrofluoric Acid | Potassium Fluoride, Water, Carbon Dioxide | 1 : 2 : 2 | K₂CO₃ + 2HF → 2KF + H₂O + CO₂ |

| 2. Precipitation | Potassium Fluoride, Hydrofluoric Acid | Potassium Bifluoride | 1 : 1 : 1 | KF + HF → KHF₂ |

Frémy also described the qualitative properties of the resulting potassium bifluoride, noting its crystalline nature and its stability when handled with care.

Logical Workflow of Frémy's Preparation

The following diagram illustrates the logical progression of the experimental steps described by Edmond Frémy for the synthesis of potassium bifluoride.

Caption: Logical workflow of Edmond Frémy's historical preparation of potassium bifluoride.

Significance and Modern Perspective

Edmond Frémy's preparation of potassium bifluoride was a pivotal achievement in 19th-century chemistry. By creating a stable, solid form of hydrogen fluoride, he provided a crucial intermediate for his and later Henri Moissan's successful electrolysis experiments that led to the isolation of elemental fluorine in 1886.[1] The ability to handle and control a powerful fluorinating agent opened the door to the vast field of fluorine chemistry.

Today, potassium bifluoride continues to be an important industrial chemical. It is used in the production of fluorine gas, as a flux in metallurgy, and as a precursor for the synthesis of other fluoride compounds. While modern industrial processes for its production are optimized for large-scale manufacturing, the fundamental chemical principles established by Frémy remain unchanged. His meticulous experimental work, conducted with the limited apparatus of his time, stands as a testament to his skill and insight as a chemist.

References

An In-depth Technical Guide to Potassium Hydrogen Difluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydrogen difluoride, also known as potassium bifluoride, is an inorganic compound with the chemical formula KHF₂. It is a colorless, crystalline solid that is highly soluble in water, forming a weakly acidic solution. The compound is a salt composed of the potassium cation (K⁺) and the bifluoride anion (HF₂⁻). The bifluoride anion is characterized by a strong hydrogen bond between two fluoride atoms. Potassium hydrogen difluoride serves as a crucial intermediate and reagent in various chemical processes, most notably as a precursor in the industrial production of elemental fluorine and as a versatile fluorinating agent in organic synthesis. Its utility also extends to applications in glass etching, as a flux in metallurgy, and as a wood preservative. This guide provides a comprehensive overview of the properties, synthesis, analysis, and applications of potassium hydrogen difluoride, tailored for a scientific audience.

Chemical and Physical Properties

Potassium hydrogen difluoride is a white, hygroscopic crystalline solid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | KHF₂ | |

| Molecular Weight | 78.10 g/mol | [1][2] |

| Appearance | White to light gray crystalline powder or lumps | |

| Density | 2.37 g/cm³ at 25 °C | [1][2] |

| Melting Point | 239 °C (decomposes) | [1][2] |

| Solubility in Water | 39.2 g/100 mL at 20 °C | |

| pH (aqueous solution) | Acidic | |

| CAS Number | 7789-29-9 | [1][2] |

Experimental Protocols

Synthesis of Potassium Hydrogen Difluoride

The primary method for the synthesis of potassium hydrogen difluoride involves the reaction of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), with hydrofluoric acid (HF).[3]

Reaction Equations:

KOH + 2HF → KHF₂ + H₂O

K₂CO₃ + 4HF → 2KHF₂ + H₂O + CO₂

Detailed Methodology (from Potassium Hydroxide):

-

Preparation of Reactants: Prepare a saturated solution of potassium hydroxide in a suitable vessel. The vessel should be made of a material resistant to hydrofluoric acid, such as polyethylene or a fluoropolymer.

-

Reaction: Slowly add hydrofluoric acid (typically 40-50% aqueous solution) to the potassium hydroxide solution with constant stirring. The reaction is exothermic, and the temperature should be controlled by cooling the reaction vessel in an ice bath.

-

pH Control: Continue the addition of hydrofluoric acid until the pH of the reaction mixture reaches 4-5. This ensures the complete conversion of potassium hydroxide to potassium hydrogen difluoride.

-

Crystallization: Concentrate the resulting solution by evaporation, followed by cooling to induce crystallization of potassium hydrogen difluoride.

-

Isolation and Drying: The crystals are isolated by filtration and washed with a small amount of cold water. The product is then dried in a vacuum oven at a temperature below its decomposition point to remove residual water.

Analytical Procedures

The purity of potassium hydrogen difluoride can be determined by acid-base titration with a standardized solution of sodium hydroxide (NaOH).

Principle: Potassium hydrogen difluoride is an acidic salt and can be neutralized by a strong base. The reaction proceeds as follows:

KHF₂ + NaOH → KF + NaF + H₂O

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the potassium hydrogen difluoride sample and dissolve it in 50 mL of distilled water in a 250 mL Erlenmeyer flask.

-

Titration: Add 2-3 drops of phenolphthalein indicator to the solution. Titrate the solution with a standardized 0.1 M sodium hydroxide solution until a persistent faint pink color is observed, indicating the endpoint.

-

Calculation: The percentage purity of KHF₂ can be calculated using the following formula:

% Purity = (V × M × 78.10) / (W × 1000) × 100

Where:

-

V = Volume of NaOH solution used (mL)

-

M = Molarity of the NaOH solution

-

78.10 = Molecular weight of KHF₂

-

W = Weight of the KHF₂ sample (g)

-

The water content in potassium hydrogen difluoride can be determined using the Karl Fischer titration method.[4] Due to the slow dissolution of the salt in methanol, the addition of formamide and titration at an elevated temperature (e.g., 50 °C) is recommended to facilitate complete dissolution.[4]

Fourier-transform infrared (FTIR) spectroscopy can be used to identify and characterize potassium hydrogen difluoride. The infrared spectrum of solid KHF₂ is characterized by specific absorption bands corresponding to the vibrations of the bifluoride ion (HF₂⁻). The spectrum of crystalline KHF₂ shows a doublet for the HF stretching (ν₃) and the combination band (ν₃ + ν₁).[5]

Visualizations

Synthesis Workflow of Potassium Hydrogen Difluoride

Caption: Synthesis workflow for potassium hydrogen difluoride.

Logical Relationships of KHF₂ Applications

Caption: Applications of KHF₂ based on its chemical properties.

Applications in Research and Industry

Potassium hydrogen difluoride is a versatile compound with a wide range of applications stemming from its chemical properties.

-

Production of Elemental Fluorine: The electrolysis of molten potassium hydrogen difluoride is the primary industrial method for the production of elemental fluorine.[3]

-

Fluorinating Agent: It serves as a source of fluoride ions in various organic reactions, facilitating the synthesis of fluorinated compounds which are important in pharmaceuticals and agrochemicals.

-

Glass Etching: Aqueous solutions of potassium hydrogen difluoride are used to etch glass, creating frosted or patterned surfaces.

-

Metallurgy: It is employed as a flux in soldering and brazing, aiding in the cleaning of metal surfaces.

-

Chemical Intermediate: It is a precursor in the synthesis of other fluorine-containing compounds.

-

Wood Preservation: It is used as a component in some wood preservatives due to its biocidal properties.

Safety and Handling

Potassium hydrogen difluoride is a corrosive and toxic substance. It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation. Ingestion can be fatal. When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator. Work should be conducted in a well-ventilated area, preferably in a fume hood. In case of contact, the affected area should be immediately flushed with copious amounts of water, and medical attention should be sought.

References

Stability of Potassium Biflouride (KHF₂) in Dry versus Humid Air: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of potassium bifluoride (KHF₂) under varying atmospheric conditions, specifically focusing on the impact of humidity. KHF₂, a critical reagent in various chemical syntheses, including the production of fluorinating agents, exhibits distinct behavior in dry versus humid environments. Understanding its stability is paramount for ensuring process safety, maintaining reagent purity, and achieving reproducible experimental outcomes.

Executive Summary

Potassium bifluoride is a stable solid in dry air. However, in the presence of moisture, it undergoes hydrolysis, leading to the release of hydrogen fluoride (HF) gas. This decomposition is a critical consideration for the storage, handling, and application of KHF₂. This guide summarizes the available data on the stability of KHF₂ and provides detailed experimental protocols for its quantitative analysis.

Data Presentation: Stability under Different Atmospheric Conditions

The stability of KHF₂ is critically dependent on the ambient moisture content. In a completely dry atmosphere, KHF₂ is a stable salt. The introduction of humidity initiates a decomposition reaction.

| Parameter | Dry Air | Humid Air |

| Physical State | White crystalline solid | White crystalline solid, may become moist |

| Chemical Stability | Stable | Decomposes to release hydrogen fluoride (HF) |

| Primary Reaction | None | KHF₂(s) + H₂O(g) ⇌ KF(s) + 2HF(g) |

| Decomposition Products | Not applicable | Potassium fluoride (KF) and hydrogen fluoride (HF) |

| Associated Hazards | Standard hazards of KHF₂ (toxic, corrosive) | Increased risk due to the release of highly corrosive and toxic HF gas |

Experimental Protocols

To quantitatively assess the stability of KHF₂ under different atmospheric conditions, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA) with Controlled Humidity

Objective: To determine the mass loss of KHF₂ as a function of temperature and relative humidity, indicating the extent of decomposition.

Methodology:

-

A thermogravimetric analyzer equipped with a humidity generator is required.

-

A known mass of finely ground KHF₂ (5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated under a controlled atmosphere of dry nitrogen or air to establish a baseline.

-

The temperature is held isothermally at a relevant process temperature (e.g., 25°C, 50°C).

-

The relative humidity of the purge gas is then increased stepwise (e.g., 20%, 40%, 60%, 80% RH).

-

The mass of the sample is monitored over time at each humidity level.

-

The rate of mass loss is calculated to determine the kinetics of decomposition under different humidity conditions.

Quantification of Hydrogen Fluoride Release

Objective: To measure the amount of hydrogen fluoride gas released from KHF₂ upon exposure to humid air.

Methodology:

-

A sealed environmental chamber with controlled temperature and humidity is used.

-

A known quantity of KHF₂ is placed in an open container within the chamber.

-

A stream of air with a specific relative humidity is passed through the chamber at a constant flow rate.

-

The exhaust gas from the chamber is bubbled through a known volume of a trapping solution (e.g., 0.1 M sodium hydroxide).

-

The trapping solution is analyzed for fluoride ion concentration using a fluoride ion-selective electrode (ISE).

-

The amount of HF released over time is calculated based on the fluoride concentration in the trapping solution and the total volume of air passed through the chamber.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the atmospheric conditions and the stability of KHF₂.

The following diagram illustrates a typical experimental workflow for quantifying KHF₂ decomposition.

Conclusion

The stability of potassium bifluoride is unequivocally dependent on the absence of moisture. While stable in dry air, its decomposition in humid air to release hazardous hydrogen fluoride gas necessitates stringent control over storage and handling conditions. For researchers, scientists, and drug development professionals, understanding and quantifying this behavior is essential for ensuring the integrity of chemical processes, the safety of personnel, and the quality of final products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of KHF₂ stability in various environments.

An In-Depth Technical Guide to the Hazards and Toxicity of Potassium Bifluoride Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bifluoride (KHF2), a crystalline salt, is a significant chemical intermediate and reagent in various industrial and research applications. Upon dissolution in aqueous media, it forms hydrofluoric acid (HF), a highly corrosive and toxic substance. This technical guide provides a comprehensive overview of the hazards and toxicity associated with potassium bifluoride solutions, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure safe handling and to inform risk assessments.

Chemical and Physical Properties

Potassium bifluoride is a colorless, crystalline solid that is soluble in water.[1] Its primary hazard stems from its reaction with water to form an equilibrium with hydrofluoric acid.

Table 1: Physical and Chemical Properties of Potassium Bifluoride

| Property | Value | Reference |

| Chemical Formula | KHF₂ | |

| Molar Mass | 78.10 g/mol | |

| Appearance | Colorless crystals | [1][2] |

| Solubility in Water | Soluble | [1] |

| Melting Point | 238.8 °C | |

| Decomposition | Decomposes upon heating to produce corrosive and/or toxic fumes.[1] | [1] |

Toxicological Data

The toxicity of potassium bifluoride is primarily attributed to the fluoride ion, which can cause severe tissue damage and systemic toxicity.

Acute Toxicity

Table 2: Acute Toxicity of Potassium Bifluoride

| Route of Exposure | Species | Toxicity Value | Classification | Reference |

| Oral | Rat | LD₅₀: 160 mg/kg | Toxic if swallowed | [3] |

| Dermal | - | Data not available; classified as corrosive | Causes severe skin burns | [2][4] |

| Inhalation | - | Data not available; classified as corrosive and toxic | Causes severe respiratory tract irritation and burns | [2][4] |

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%

Dermal and Ocular Toxicity

Potassium bifluoride solutions are highly corrosive to the skin and eyes.[2][4] Contact can cause severe burns, deep-seated ulcers, and in the case of ocular exposure, permanent eye damage and blindness.[4] The fluoride ion readily penetrates the skin, leading to the destruction of deep tissue layers and bone decalcification.

Inhalation Toxicity

Inhalation of potassium bifluoride dust or aerosols can cause severe irritation and corrosive damage to the respiratory tract, leading to pulmonary edema and other serious complications.[2][4]

Mechanism of Toxicity

The toxicity of potassium bifluoride is intrinsically linked to the actions of the fluoride ion. The primary mechanisms include:

-

Enzyme Inhibition: Fluoride is a potent inhibitor of several enzymes, particularly those requiring divalent cations like calcium and magnesium as cofactors. This disruption of enzymatic activity interferes with cellular metabolism and signaling.

-

Oxidative Stress: Fluoride exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants.

-

Disruption of Signaling Pathways: Fluoride ions can interfere with key cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and p53 signaling pathways, which are critical for cell growth, differentiation, and apoptosis.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to assess the toxicity of potassium bifluoride solutions, based on established OECD guidelines.

Acute Dermal Corrosion/Irritation (Adapted from OECD Guideline 404)

Objective: To determine the potential of a potassium bifluoride solution to produce dermal corrosion or irritation.

Principle: A single dose of the test substance is applied to the skin of an experimental animal. The site is observed for signs of erythema and edema, and other signs of skin damage.

Procedure:

-

Test Animal: A single healthy young adult albino rabbit is used for the initial test.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: An appropriate concentration of the potassium bifluoride solution (0.5 mL) is applied to a small area (approximately 6 cm²) of the clipped skin. The site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The duration of exposure is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring of skin reactions is performed according to the Draize scale.

-

Confirmatory Test: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.

Acute Eye Corrosion/Irritation (Adapted from OECD Guideline 405)

Objective: To determine the potential of a potassium bifluoride solution to produce serious eye damage or irritation.

Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal. The eye is observed for signs of corneal opacity, iritis, and conjunctivitis.

Procedure:

-

Test Animal: A single healthy young adult albino rabbit is used for the initial test.

-

Application: A single dose (0.1 mL) of the potassium bifluoride solution is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to the Draize scale.

-

Confirmatory Test: If a corrosive effect is not observed, the response is confirmed using up to two additional animals.

Acute Inhalation Toxicity (Adapted from OECD Guideline 436)

Objective: To determine the acute inhalation toxicity of potassium bifluoride as a dust or aerosol.

Principle: A group of animals is exposed for a defined period to the test substance at a single concentration level.

Procedure:

-

Test Animals: Groups of young adult rats (e.g., Sprague-Dawley) are used.

-

Exposure: The animals are exposed to a specific concentration of potassium bifluoride aerosol or dust in a whole-body or nose-only inhalation chamber for a standard duration (typically 4 hours).

-

Observation: The animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of 14 days. Body weight is recorded at regular intervals.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The number of animals that die during the test is recorded, and the LC₅₀ is calculated if multiple concentrations are tested.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of potassium bifluoride on a specific cell line.

Principle: Cultured cells are exposed to various concentrations of the test substance. Cell viability is then assessed using a quantitative assay.

Procedure:

-

Cell Culture: A suitable human cell line (e.g., HaCaT for skin, HCE-T for cornea) is cultured in appropriate media.

-

Exposure: Cells are seeded in 96-well plates and allowed to attach. The culture medium is then replaced with medium containing various concentrations of potassium bifluoride solution. Control wells receive medium without the test substance.

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC₅₀ (the concentration that inhibits 50% of cell viability) is determined.

Determination of Fluoride in Biological Samples using an Ion-Selective Electrode

Objective: To quantify the concentration of fluoride ions in biological samples (e.g., plasma, urine, or cell culture media).

Principle: The potential of a fluoride ion-selective electrode (ISE) is measured, which is proportional to the logarithm of the fluoride ion activity in the sample.

Procedure:

-

Sample Preparation: Biological samples may require dilution or digestion to release bound fluoride and to be within the linear range of the electrode.

-

Buffering: A Total Ionic Strength Adjustment Buffer (TISAB) is added to the sample and standards to maintain a constant ionic strength and pH, and to chelate interfering ions.

-

Calibration: A calibration curve is generated by measuring the potential of a series of standard fluoride solutions of known concentrations.

-

Measurement: The potential of the prepared sample is measured using the fluoride ISE and a reference electrode connected to a pH/ion meter.

-

Calculation: The fluoride concentration in the sample is determined by comparing its potential to the calibration curve.

Safety Precautions and First Aid

Due to its high toxicity and corrosivity, potassium bifluoride and its solutions must be handled with extreme caution.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling powders or creating aerosols, a respirator with an appropriate cartridge is necessary.

-

Engineering Controls: Work in a well-ventilated fume hood.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes. Apply calcium gluconate gel to the affected area. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink a glass of water or milk. Seek immediate medical attention.

-

Conclusion

Potassium bifluoride solutions pose a significant health hazard due to their corrosive nature and the systemic toxicity of the fluoride ion. A thorough understanding of its toxicological properties, adherence to strict safety protocols, and preparedness for emergency response are paramount for all personnel handling this chemical. This guide provides a foundational resource for researchers and professionals to work safely with potassium bifluoride and to design and interpret toxicological studies.

References

Methodological & Application

Potassium Hydrogen Difluoride: A Versatile Fluorinating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Potassium hydrogen difluoride (KHF₂), also known as potassium bifluoride, has emerged as a practical and effective nucleophilic fluorinating agent in organic synthesis. Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials, where the unique properties of fluorine can significantly enhance stability, bioavailability, and reactivity.[1] This document provides detailed application notes and experimental protocols for the use of KHF₂ in key fluorination reactions.

Introduction to Potassium Hydrogen Difluoride as a Fluorinating Agent

Potassium hydrogen difluoride is an ionic compound composed of a potassium cation (K⁺) and a bifluoride anion (HF₂⁻).[1] The bifluoride ion serves as the source of the nucleophilic fluoride for substitution reactions. KHF₂ is a white, crystalline solid that is more soluble in water than potassium fluoride (KF) and is often used in aqueous or biphasic reaction conditions. It offers a safer and more manageable alternative to gaseous hydrogen fluoride (HF).

The primary application of KHF₂ in organic synthesis is in nucleophilic fluorination reactions, where it is used to replace leaving groups such as halogens (Cl, Br, I) or activated hydroxyl groups (e.g., sulfonates) with a fluorine atom.[1] This transformation is crucial for the synthesis of a wide range of fluorinated organic compounds, including fluoroaromatics and aliphatic fluorides, which are often key precursors to complex bioactive molecules.[1]

Key Applications and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) of Aryl Halides

The introduction of fluorine into aromatic rings is a critical step in the synthesis of many pharmaceuticals and agrochemicals. KHF₂ can be employed as a nucleophilic fluoride source in the substitution of activated aryl chlorides and nitroarenes.

General Workflow for Nucleophilic Aromatic Substitution:

References

Application Notes and Protocols for Glass Etching and Surface Treatment using Potassium Biflouride (KHF₂)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium bifluoride (KHF₂) for the etching and surface treatment of glass. The information is intended to guide laboratory professionals in developing protocols for modifying glass surfaces for applications such as microfluidics, cell culture, and decorative finishing.

Introduction

Potassium bifluoride (KHF₂) is a chemical compound commonly used for etching and frosting glass surfaces.[1][2] Its etching properties are attributed to the release of hydrofluoric acid (HF) when KHF₂ is dissolved in an aqueous solution.[1] The liberated HF then reacts with the silicon dioxide (SiO₂) in the glass, leading to the removal of material and alteration of the surface topography. This process can be controlled to achieve various finishes, from a light frost to a deep etch.

The primary chemical reaction governing the etching process is:

SiO₂(s) + 4HF(aq) → SiF₄(g) + 2H₂O(l)

Applications in Research and Development

The ability to precisely modify glass surfaces is critical in many scientific disciplines:

-

Microfluidics: Creating channels and features on glass slides for "lab-on-a-chip" devices.

-

Cell Culture: Modifying the surface of glass substrates to enhance cell adhesion and growth.

-

Optics: Altering the refractive index and light-scattering properties of glass surfaces.

-

Decorative Arts: Producing frosted or patterned glass for aesthetic purposes.[1][2]

Quantitative Data on Glass Etching

While specific quantitative data for KHF₂ etching is limited in publicly available literature, data from studies using hydrofluoric acid (HF) can provide valuable insights into the expected trends and outcomes. The following table summarizes relevant data for different glass types and etchant compositions. It is important to note that the presence of potassium ions and the different chemical equilibrium in KHF₂ solutions may lead to variations from the values presented below.

| Glass Type | Etchant Composition | Temperature (°C) | Etching Time | Etch Rate | Surface Roughness (Ra) | Reference(s) |

| Soda-Lime Glass | 100g KHF₂ in 66ml of 32% HCl | Room Temperature | 1 minute | Not Specified | Not Specified | |

| E-Max CAD (Glass-Ceramic) | 70mg KHF₂ | Not Specified | Not Specified | Not Specified | ~0.8 µm | [3] |

| Borosilicate Glass | 1.25 N HF | Room Temperature | 2 - 10 minutes | 21.38 - 71.53 nm/min | Not Specified | [4] |

| Borosilicate Glass | 0.25 - 1.5 N HF | Room Temperature | 10 minutes | 12.96 - 87.49 nm/min | Not Specified | [4] |

| Soda-Lime-Silica Glass | Dilute HF solutions | Room Temperature | Various | Increases with time and concentration | Becomes rough with flake formation | [3] |

Note: The data for HF solutions are included to provide an estimate of the etching behavior. Actual results with KHF₂ may vary.

Experimental Protocols

Safety Precautions:

WARNING: Potassium bifluoride and its solutions are corrosive and highly toxic. Hydrofluoric acid, which is generated from KHF₂, can cause severe burns that may not be immediately painful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

-

Nitrile or neoprene gloves (double-gloving is recommended)

-

Chemical splash goggles and a face shield

-

A chemical-resistant apron or lab coat

Have a calcium gluconate gel readily available as a first aid measure for HF burns.

Protocol 1: General Purpose Glass Frosting (Soda-Lime Glass)

This protocol is adapted from patent literature and is suitable for achieving a frosted appearance on soda-lime glass.

Materials:

-

Potassium bifluoride (KHF₂)

-

Hydrochloric acid (HCl), 32%

-

Deionized water

-

Soda-lime glass slides or objects

-

Plastic or PTFE beakers and containers (do not use glass)

-

Plastic stirring rod

Procedure:

-

Prepare the Etching Solution: In a plastic beaker within a fume hood, carefully and slowly add 100g of KHF₂ to 66ml of 32% HCl. Stir gently with a plastic rod until the KHF₂ is dissolved.

-

Surface Preparation: Thoroughly clean the glass surface with a laboratory detergent, rinse with deionized water, and dry completely. Ensure the surface is free of any oils or residues.

-

Masking (Optional): To create specific patterns, mask the areas of the glass that should not be etched using an acid-resistant material such as wax, vinyl, or specialized masking tape.

-

Etching:

-

Carefully immerse the glass object into the etching solution.

-

Leave the object in the solution for approximately 1 minute. The etching time can be adjusted based on the desired level of frosting.

-

Gently agitate the solution or the object periodically to ensure even etching.

-

-

Post-Etching Treatment:

-

Carefully remove the glass object from the etching solution using plastic tongs.

-

Allow the object to drain for approximately 15 seconds.

-

Rinse the object thoroughly with deionized water.

-

Carefully remove any masking material.

-

Dry the glass object completely.

-

Protocol 2: Surface Modification of Borosilicate Glass for Enhanced Roughness

This protocol is a generalized procedure based on principles from HF etching studies and is intended for increasing the surface roughness of borosilicate glass for applications like improved cell adhesion.

Materials:

-

Potassium bifluoride (KHF₂)

-

Deionized water

-

Borosilicate glass slides or coverslips

-

Plastic or PTFE beakers and containers

-

Plastic stirring rod

-

Hot plate (optional, for controlled temperature experiments)

Procedure:

-

Prepare the Etching Solution: Prepare a saturated solution of KHF₂ in deionized water at room temperature in a plastic beaker. Stir until no more solid dissolves. For more controlled experiments, prepare solutions of known concentrations (e.g., 5%, 10%, 20% w/v).

-

Surface Preparation: Clean the borosilicate glass as described in Protocol 1.

-

Etching:

-

Immerse the borosilicate glass in the KHF₂ solution.

-

For initial trials, etch for a series of time points (e.g., 5, 10, 20, 30 minutes) to determine the optimal duration for the desired surface roughness.

-

For more advanced studies, the temperature can be controlled using a hot plate to investigate its effect on the etch rate.

-

-

Post-Etching Treatment:

-

Remove the glass from the solution and rinse thoroughly with deionized water.

-

Dry the glass using a stream of nitrogen or clean, compressed air.

-

-

Characterization (Recommended):

-

Analyze the surface roughness using a profilometer or atomic force microscope (AFM).

-

Determine the etch depth by masking a portion of the glass before etching and measuring the step height with a profilometer.

-

Visualizations

Caption: Workflow for a typical glass etching process using KHF₂.

Caption: Simplified signaling pathway of KHF₂ glass etching.

References

- 1. The Impact and Application of Potassium Bifluoride (KHF2) in the Glass Industry [fssf-chemicals.com]

- 2. The Essential Use of Potassium Hydrogen Fluoride (KHF2) in Glass Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

The Pivotal Role of Potassium Bifluoride in the Synthesis of Modern Pharmaceuticals and Agrochemicals

Introduction